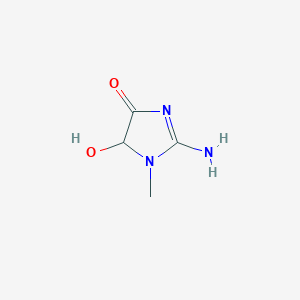

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one

Übersicht

Beschreibung

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one is a biochemical used for proteomics research . Its molecular formula is C4H7N3O2 and its molecular weight is 129.119 .

Synthesis Analysis

Recent advances in the synthesis of imidazoles, the class of compounds to which 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one belongs, have focused on regiocontrolled synthesis . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . For example, one method involves the nickel-catalysed cyclization of amido-nitriles .Molecular Structure Analysis

Imidazole, the core structure of 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazoles are known for their broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications . The utility of these methodologies is described, including discussion of scope and limitations, reaction mechanisms .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Methylglyoxal in Food and Living Organisms

- Research Context : Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, forms various advanced glycation end-products, including 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one. It's involved in enzymatic and nonenzymatic reactions within the body and food processing.

- Key Findings : MG is linked to complications in diabetes and some neurodegenerative diseases. Its presence in food is influenced by processing and storage conditions. Low doses over time can cause degenerative changes in tissues and may have anticancer activity. MG detection methods include HPLC or GC with derivatization into more stable chromophores and/or fluorophores (Nemet, Varga-Defterdarović, & Turk, 2006).

Acyclic Analogues of Purine and Imidazole Nucleosides

- Research Context : The study involves synthesizing hydroxyl-protected derivatives of imidazoles, including those related to 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one.

- Key Findings : These derivatives serve as precursors to imidazole nucleosides, contributing to understanding the synthesis and structure of nucleoside analogs (Parkin & Harnden, 1982).

Formation of Heterocyclic Aromatic Amine PhIP

- Research Context : PhIP, a mutagen found in cooked food, involves intermediates related to 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one.

- Key Findings : The study identifies precursors and intermediates in PhIP formation, providing insights into the chemical reactions occurring during food processing (Zöchling & Murkovic, 2002).

Synthesis and Transformations of 1H-Imidazole 3-Oxides

- Research Context : This research focuses on creating new optically active 1H-imidazole 3-oxides derived from amino acid esters, which are related to the chemical structure of 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one.

- Key Findings : The study demonstrates the potential for transforming these compounds into various derivatives, highlighting the versatility of imidazole-based compounds (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).

Novel Ring Transformation of Pyrimidinones into Imidazoles

- Research Context : This study explores the transformation of pyrimidinones into imidazoles, which is relevant to understanding the chemical behavior of compounds like 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one.

- Key Findings : The research demonstrates a novel method for converting these compounds, contributing to the synthetic chemistry of imidazoles (Ueda & Sakakibara, 1984).

Microwave Assisted Synthesis of Novel Functionalized Hydantoin Derivatives

- Research Context : The study involves synthesizing 2-(Alkyl-1-yl)-1H-imidazol-5(4H)-ones using microwave irradiation, showcasing advancements in the synthesis of imidazole derivatives.

- Key Findings : This method emphasizes the efficiency and innovation in creating imidazole-based compounds, which are structurally related to 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one (Kamila, Ankati, & Biehl, 2011).

Synthesis of Imidazole Derivatives for Chelating Agents

- Research Context : This study focuses on synthesizing imidazole derivatives for use as chelating agents in metal ion reactions.

- Key Findings : It highlights the potential of imidazole derivatives, including those similar to 2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one, in applications such as metallochromic indicators or extractants (Yamauchi, Tanaka, & Uno, 1966).

Zukünftige Richtungen

Imidazoles have become an important synthon in the development of new drugs . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Eigenschaften

IUPAC Name |

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c1-7-3(9)2(8)6-4(7)5/h3,9H,1H3,(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQPRZPBBUJEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)N=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928316 | |

| Record name | 2-Imino-1-methyl-2,5-dihydro-1H-imidazole-4,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4-hydroxy-3-methyl-4H-imidazol-5-one | |

CAS RN |

133882-98-1 | |

| Record name | 2-Imino-1-methyl-2,5-dihydro-1H-imidazole-4,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

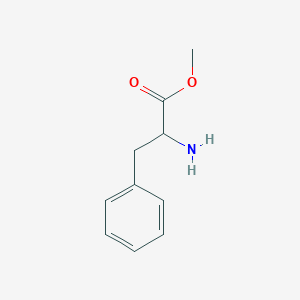

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

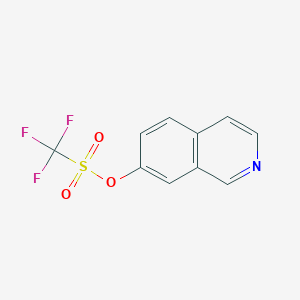

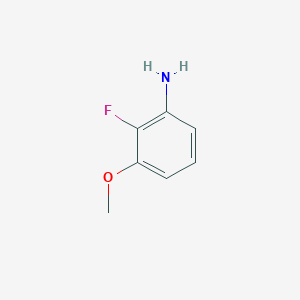

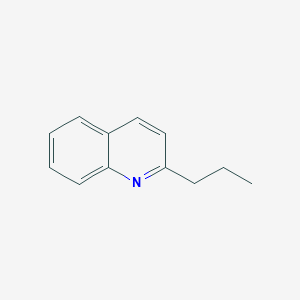

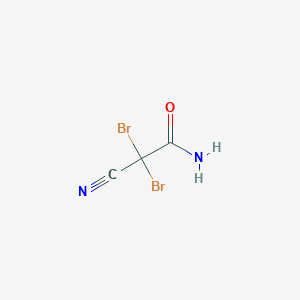

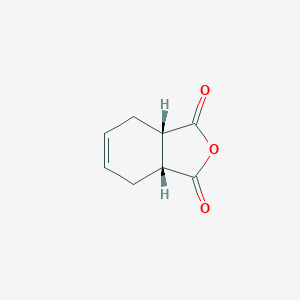

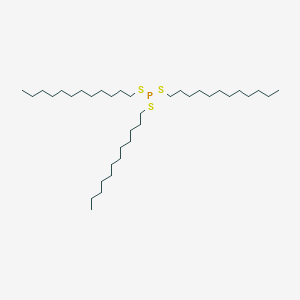

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B155087.png)